1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]pyrimidine-2,4(1H,3H)-dione is a compound with significant importance in various scientific fields It is a derivative of pyrimidine and is known for its unique structural properties, which include multiple hydroxyl groups and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]pyrimidine-2,4(1H,3H)-dione typically involves the use of protected sugar derivatives and pyrimidine bases. One common method involves the reaction of a protected ribose derivative with a pyrimidine base under acidic or basic conditions to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe for understanding enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, which can lead to various biological effects. The pathways involved often include inhibition of nucleic acid synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cytarabine: A similar compound used in chemotherapy.
Azvudine: An antiviral compound with a similar structure.
Floxuridine: Another pyrimidine derivative used in cancer treatment.
Uniqueness
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the tetrahydrofuran ring and multiple hydroxyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O6 |
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Molecular Weight |
244.20 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7+,8-/m1/s1 |
InChI Key |
DRTQHJPVMGBUCF-YDKYIBAVSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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